An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 5-Amino-1H-pyrazole-3-carboxylate and its Hydrochloride Salt
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 5-Amino-1H-pyrazole-3-carboxylate and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ethyl 5-amino-1H-pyrazole-3-carboxylate and its hydrochloride salt. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural features through NMR is paramount for researchers in drug discovery and development. This document synthesizes experimental data with fundamental principles of NMR spectroscopy to offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra. We will delve into the assignment of chemical shifts, the influence of substituents and protonation on the electronic environment of the pyrazole ring, and provide standardized protocols for data acquisition.
Introduction: The Significance of Ethyl 5-Amino-1H-pyrazole-3-carboxylate in Medicinal Chemistry
Ethyl 5-amino-1H-pyrazole-3-carboxylate is a versatile building block in the synthesis of a wide array of biologically active compounds. The pyrazole moiety is a common feature in many pharmaceuticals, exhibiting activities such as anti-inflammatory, anti-cancer, and antimicrobial properties[1]. The presence of an amino group and an ethyl carboxylate group on the pyrazole ring provides two key points for further chemical modification, making it a valuable starting material for the generation of compound libraries in drug discovery programs.
Accurate structural elucidation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution[2]. This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of the title compound, focusing on the chemical shifts and coupling constants that define its unique spectral signature.
Molecular Structure and Tautomerism
The structure of ethyl 5-amino-1H-pyrazole-3-carboxylate presents interesting tautomeric possibilities, a common feature of N-unsubstituted pyrazoles[3]. The proton on the nitrogen atom can potentially reside on either of the two ring nitrogens. Furthermore, the amino group can, in principle, exist in equilibrium with its imino tautomer. However, for 5-aminopyrazoles, the amino form is generally the most stable.
In the context of its hydrochloride salt, protonation is expected to occur at one of the pyrazole ring nitrogen atoms, the most basic sites in the molecule. This protonation will have a significant impact on the electronic distribution within the heterocyclic ring and, consequently, on the observed NMR chemical shifts.
Caption: Molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
Experimental Data for Ethyl 5-Amino-1H-pyrazole-3-carboxylate (Free Base)
The following ¹H NMR data has been reported for the free base in deuterated methanol (CD₃OD)[4]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 6.0 | Singlet (s) | 1H | - | H-4 (pyrazole ring) |
| 4.3 | Quartet (q) | 2H | 7.1 | -O-CH₂-CH₃ |
| 1.4 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |
Interpretation and Rationale
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H-4 (pyrazole ring) at 6.0 ppm: This singlet corresponds to the single proton on the pyrazole ring. Its relatively upfield position compared to typical aromatic protons is characteristic of electron-rich heterocyclic systems. The amino group at C-5 acts as an electron-donating group, increasing the electron density at C-4 and shielding this proton.
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Ethyl Ester Protons: The quartet at 4.3 ppm and the triplet at 1.4 ppm are characteristic signals for an ethyl group. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃) are split into a triplet by the two neighboring methylene protons. The coupling constant of 7.1 Hz is typical for free rotation around the C-C bond.
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NH and NH₂ Protons: In CD₃OD, which is a protic solvent, the protons of the pyrazole NH and the amino NH₂ group undergo rapid exchange with the deuterium of the solvent. This often leads to broad signals or their complete disappearance from the spectrum.
Expected ¹H NMR Spectrum for the Hydrochloride Salt
Upon formation of the hydrochloride salt, significant changes in the ¹H NMR spectrum are anticipated, particularly when recorded in an aprotic solvent like DMSO-d₆.
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Downfield Shift of Ring Protons: Protonation of the pyrazole ring will withdraw electron density, leading to a deshielding of the remaining ring proton (H-4). This signal is expected to shift downfield from 6.0 ppm.
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Appearance of NH Protons: In DMSO-d₆, the exchangeable protons of the pyrazole NH and the newly formed ammonium group (NH₃⁺) will be observable as broad singlets. These are expected at a significantly downfield region, potentially above 10 ppm for the pyrazole NH and around 7-9 ppm for the NH₃⁺ protons, as seen in related aminopyrazole salts[5].
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts for Ethyl 5-Amino-1H-pyrazole-3-carboxylate Hydrochloride
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | Typical chemical shift for an ester carbonyl carbon. |
| C-5 (pyrazole) | 145 - 155 | Attached to the amino group, expected to be downfield. |
| C-3 (pyrazole) | 140 - 150 | Attached to the carboxylate group. |
| C-4 (pyrazole) | 90 - 100 | Shielded by the electron-donating amino group. |
| -O-CH₂- | 60 - 65 | Deshielded by the adjacent oxygen atom. |
| -CH₃ | 14 - 16 | Typical aliphatic methyl carbon. |
Influence of Protonation on ¹³C Chemical Shifts
Protonation of the pyrazole ring is expected to cause a general downfield shift of the ring carbon signals due to the inductive effect of the positive charge. The magnitude of this shift will depend on the proximity of the carbon to the site of protonation.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure high-quality and reproducible NMR data, the following protocol is recommended.
Sample Preparation
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Compound Purity: Ensure the ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride sample is of high purity, as impurities will complicate the spectrum.
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Solvent Selection: For the hydrochloride salt, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to good solubility and the ability to observe exchangeable NH protons.
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Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is common practice.
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be employed if necessary.
Sources
- 1. PubChemLite - Ethyl 5-amino-1h-pyrazole-3-carboxylate (C6H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. nmrs.io [nmrs.io]
